Pro-ala

Vue d'ensemble

Description

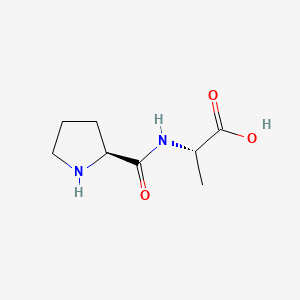

“Pro-ala” refers to a dipeptide composed of the amino acids proline (Pro) and alanine (Ala). Dipeptides are molecules composed of two amino acids joined by a single peptide bond . They play various roles in biological systems, including cell signaling and metabolism .

Synthesis Analysis

The synthesis of “Pro-ala” can be achieved through standard peptide synthesis methods, such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acid components are sequentially added to a growing peptide chain, which is anchored to insoluble polymer beads .

Molecular Structure Analysis

The molecular structure of “Pro-ala” consists of the amino acids proline and alanine linked by a peptide bond. The molecular weight of “Pro-ala” is 186.21 Da .

Chemical Reactions Analysis

The Pro12Ala polymorphism in the PPARG gene has been associated with the development of diabetic nephropathy in Chinese Type 2 Diabetic Patients . The Pro12Ala polymorphism exhibited increased resistance to oxidative stress .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Pro-ala” would depend on its specific molecular structure. As a dipeptide, it would have properties common to peptides, such as the ability to participate in peptide-specific reactions like peptide bond formation or cleavage .

Applications De Recherche Scientifique

1. Biotechnology and Pharmaceutical Industry

- Application : Pro-ala biopolymers are used as a biological alternative to polyethylene glycol (PEG). They are used as fusion partners for biopharmaceuticals to achieve prolonged half-life in vivo .

- Method : The biopolymers are produced in Corynebacterium glutamicum, a well-characterized bacterial host organism. Two representative PAS biopolymers were secreted using the CspA signal sequence .

- Results : The biopolymers were purified from the culture supernatant in a truly monodisperse state. Yields after purification were up to ≥4 g per liter culture .

2. Dietary and Health

- Application : Alpha-linolenic acid (ALA), a type of omega-3 fatty acid found in many plant-based foods, is associated with a lower risk of deaths from all causes, cardiovascular disease (CVD), and coronary heart disease (CHD) .

- Method : This was determined through a systematic review and meta-analysis of prospective cohort studies .

- Results : High intake of ALA compared with low intake was significantly associated with a lower risk of deaths from all causes (pooled relative risk 0.90), CVD (0.92), and CHD (0.89), and a slightly higher risk of cancer mortality (1.06) .

Orientations Futures

The future directions of “Pro-ala” research could involve further exploration of its role in biological systems and potential therapeutic applications. For instance, research into the Pro12Ala polymorphism could yield insights into the prevention and treatment of diseases like diabetes . Additionally, the development of new synthesis methods could improve the efficiency and scalability of “Pro-ala” production .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELJDCNGZFDUNR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pro-ala | |

CAS RN |

6422-36-2 | |

| Record name | L-Prolyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

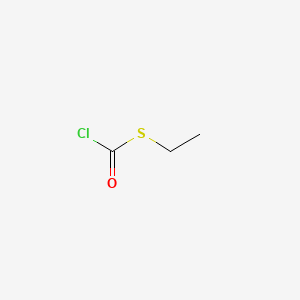

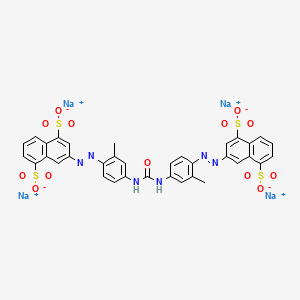

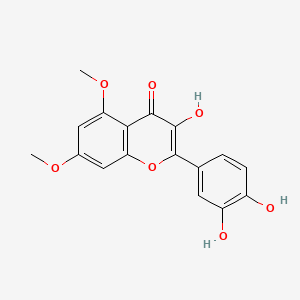

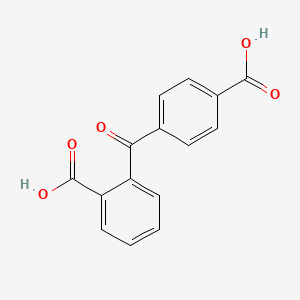

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

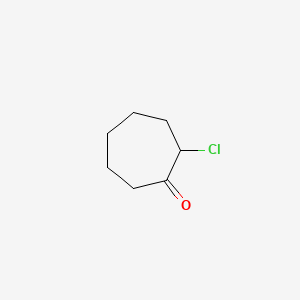

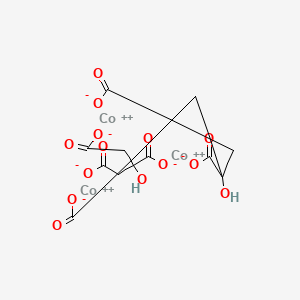

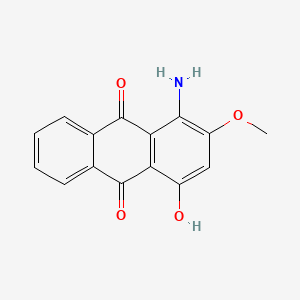

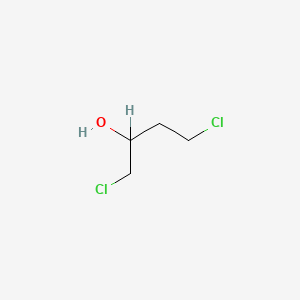

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.